Cas no 834914-39-5 (Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester)

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester is a cyclic ester compound featuring both a carboxylate and a hydroxymethyl functional group. Its structure combines the stability of a cyclohexane ring with the reactivity of ester and alcohol moieties, making it useful in organic synthesis and specialty chemical applications. The ethyl ester group enhances solubility in organic solvents, while the hydroxymethyl substituent provides a site for further functionalization. This compound is often employed as an intermediate in pharmaceuticals, agrochemicals, and polymer chemistry due to its balanced hydrophobicity and derivatization potential. Its defined stereochemistry may also be advantageous in chiral synthesis.
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester structure
834914-39-5 structure
商品名:Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester
CAS番号:834914-39-5
MF:C10H18O3
メガワット:186.248123645782
MDL:MFCD12022627
CID:670006
PubChem ID:46172882

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

    • Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester
    • ethyl 1-(hydroxymethyl)cyclohexane carboxylate
    • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate
    • A1-50263
    • C10H18O3
    • 1-Hydroxymethyl-cyclohexanecarboxylic acid ethyl ester
    • SCHEMBL2185965
    • DA-16626
    • F30209
    • MFCD12022627
    • DTXSID20672985
    • AS-48295
    • Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
    • ETHYL1-(HYDROXYMETHYL)CYCLOHEXANECARBOXYLATE
    • 834914-39-5
    • SB84020
    • CS-0140576
    • CHMBRLRRLJHXRK-UHFFFAOYSA-N
    • AKOS006317972
    • MDL: MFCD12022627
    • インチ: 1S/C10H18O3/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h11H,2-8H2,1H3
    • InChIKey: CHMBRLRRLJHXRK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(CCCCC1)CO)OCC

計算された属性

  • せいみつぶんしりょう: 186.125594432g/mol
  • どういたいしつりょう: 186.125594432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 263.0±13.0 °C at 760 mmHg
  • フラッシュポイント: 148.8±27.9 °C

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester セキュリティ情報

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
F275522-1g
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate
834914-39-5 97
1g
RMB 2868.80 2025-02-21
Cooke Chemical
F275522-5g
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate
834914-39-5 97
5g
RMB 11902.40 2025-02-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62519-250mg
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, 97%
834914-39-5 97%
250mg
¥1120.00 2023-03-29
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62519-5g
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, 97%
834914-39-5 97%
5g
¥14878.00 2023-03-29
Aaron
AR008JZV-1g
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester
834914-39-5 97%
1g
$214.00 2025-02-11
abcr
AB461277-1g
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate; .
834914-39-5
1g
€584.60 2024-04-16
Cooke Chemical
F275522-250mg
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate
834914-39-5 97
250mg
RMB 896.00 2025-02-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62519-1g
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, 97%
834914-39-5 97%
1g
¥3586.00 2023-03-29
Aaron
AR008JZV-500mg
Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester
834914-39-5 97%
500mg
$145.00 2025-02-11
A2B Chem LLC
AD98063-1g
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate
834914-39-5 97%
1g
$366.00 2024-04-19

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester 関連文献

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl esterに関する追加情報

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester (CAS No. 834914-39-5): A Comprehensive Overview

Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester, identified by its CAS number 834914-39-5, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a cyclohexane ring substituted with a carboxylic acid ethyl ester and a hydroxymethyl group, provides a versatile platform for further chemical modifications and biological applications.

The compound’s chemical formula can be represented as C10H16O3, reflecting its composition of ten carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. The presence of both the carboxylic acid ethyl ester and the hydroxymethyl group imparts distinct reactivity, making it a candidate for use in various synthetic pathways. In particular, the hydroxymethyl group (-CH2OH) can participate in hydrogen bonding interactions, while the ester functionality (-COOCH2CH3) allows for further derivatization through hydrolysis or transesterification reactions.

In recent years, Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester has garnered attention in the development of novel pharmaceutical agents. Its structural motif is reminiscent of natural products found in plants and microorganisms, which often serve as inspiration for drug discovery. For instance, derivatives of cyclohexanecarboxylic acid have been explored for their potential antimicrobial and anti-inflammatory properties. The hydroxymethyl group can be oxidized to form a hemiacetal or acetal, which may influence the compound’s solubility and bioavailability, crucial factors in drug design.

The synthesis of Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route begins with the reaction of cyclohexanone with formaldehyde to form 1-cyclohexanol. Subsequent oxidation of 1-cyclohexanol yields cyclohexanoic acid, which is then esterified using ethanol in the presence of an acid catalyst to produce the desired ethyl ester. This method leverages well-established organic transformations and ensures high yield and purity when optimized conditions are employed.

The compound’s reactivity also makes it a useful building block in polymer chemistry. The hydroxymethyl group can undergo polymerization reactions to form polyols or be used to introduce functional side chains into larger molecular frameworks. Such polymers find applications in coatings, adhesives, and specialty materials where controlled molecular weight and functionality are essential. Additionally, the ester group can be cleaved under acidic or basic conditions to release free fatty acids or alcohols, providing flexibility in material design.

In the realm of medicinal chemistry, Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester has been investigated for its potential role as a prodrug or pharmacophore. Prodrugs are inactive precursors that are metabolically converted into active drugs within the body. The hydroxymethyl group can be readily oxidized to form an aldehyde or carboxylic acid under physiological conditions, potentially releasing an active therapeutic agent. This property makes it an attractive candidate for drug delivery systems where controlled release is desired.

The compound’s pharmacological profile has been explored through in vitro and in vivo studies. Initial investigations suggest that derivatives of this molecule may exhibit mild analgesic and anti-inflammatory effects. These properties are attributed to the ability of the hydroxymethyl group to interact with biological targets such as enzymes or receptors involved in pain signaling pathways. Further research is needed to fully elucidate its mechanism of action and assess its therapeutic potential.

The synthesis and application of Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester also highlight the importance of green chemistry principles in modern pharmaceutical research. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. For example, catalytic methods using transition metals have been explored to enhance reaction efficiency and selectivity. Such approaches align with global initiatives to promote sustainable industrial practices while maintaining high standards of chemical purity and yield.

The future prospects for this compound are promising as ongoing research continues to uncover new applications in drug discovery and material science. Advances in computational chemistry have enabled researchers to predict novel derivatives with enhanced biological activity using virtual screening techniques. This high-throughput approach accelerates the identification of promising candidates for further experimental validation.

In conclusion, Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester (CAS No. 834914-39-5) represents a versatile compound with significant potential across multiple scientific disciplines. Its unique structural features facilitate diverse chemical transformations and biological interactions, making it a valuable asset in pharmaceutical development and material innovation. As research progresses,this molecule is expected to contribute further insights into medicinal chemistry and polymer science,driving advancements that benefit both industry and academia.

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